
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: is a chemical compound characterized by its unique structure, which includes an amino group, two fluorine atoms, and a cyclohexanol ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require the use of strong fluorinating agents and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: can undergo various chemical reactions, including:
Oxidation: : Converting the amino group to an amine oxide.
Reduction: : Reducing the fluorine atoms to hydrogen atoms.
Substitution: : Replacing the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Production of cyclohexanol derivatives.
Substitution: : Generation of various substituted cyclohexanol derivatives.
Scientific Research Applications
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atoms can influence the compound's reactivity and binding affinity. The exact mechanism may vary depending on the context of its application.
Comparison with Similar Compounds
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: can be compared to other similar compounds, such as trans-4-Aminocyclohexanol and trans-2-Aminocyclohexanol . While these compounds share structural similarities, the presence of fluorine atoms in This compound imparts unique chemical properties and reactivity.
List of Similar Compounds
trans-4-Aminocyclohexanol
trans-2-Aminocyclohexanol
trans-4-Aminocyclohexanol hydrochloride
trans-2-Aminocyclohexanol hydrochloride
Properties
Molecular Formula |
C6H12ClF2NO |
|---|---|
Molecular Weight |
187.61 g/mol |
IUPAC Name |
(1R,2R)-2-amino-4,4-difluorocyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(10)4(9)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5-;/m1./s1 |
InChI Key |
YCZNBXSKUHPFKN-TYSVMGFPSA-N |
Isomeric SMILES |
C1CC(C[C@H]([C@@H]1O)N)(F)F.Cl |
Canonical SMILES |
C1CC(CC(C1O)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


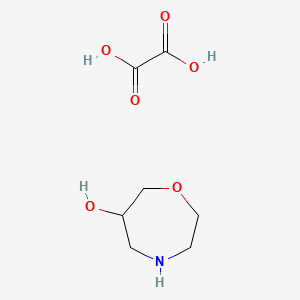
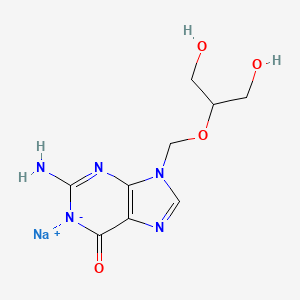
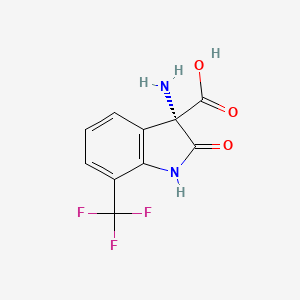
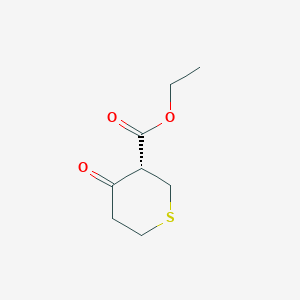
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
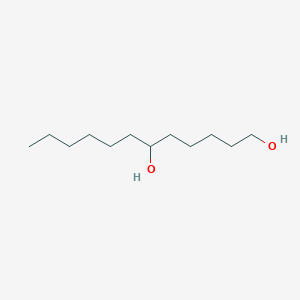
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)

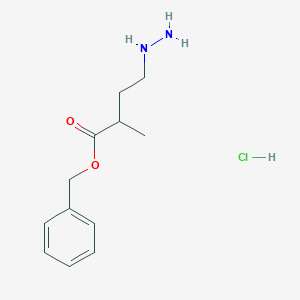
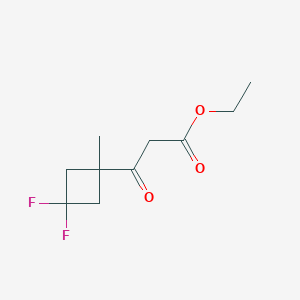
![N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
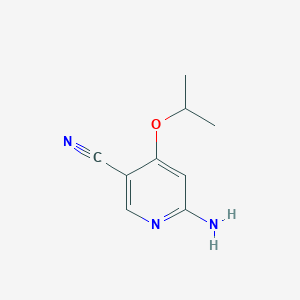
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)
